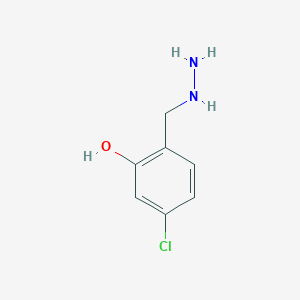
5-Chloro-2-(hydrazinylmethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(hydrazinylmethyl)phenol is an organic compound with a phenolic structure substituted with a chlorine atom and a hydrazinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(hydrazinylmethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with hydrazine hydrate under reflux conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazinylmethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the nucleophilic substitution and subsequent reduction steps.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylmethyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(hydrazinylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antiviral properties.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the hydrazinylmethyl group can form covalent bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-nitrophenol: Similar structure but with a nitro group instead of a hydrazinylmethyl group.
5-Chloro-2-aminophenol: Contains an amino group instead of a hydrazinylmethyl group.
2-(Hydrazinylmethyl)phenol: Lacks the chlorine substitution.
Uniqueness
5-Chloro-2-(hydrazinylmethyl)phenol is unique due to the presence of both the chlorine atom and the hydrazinylmethyl group, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C7H9ClN2O |
|---|---|
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
5-chloro-2-(hydrazinylmethyl)phenol |
InChI |
InChI=1S/C7H9ClN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2 |
Clave InChI |
JBJYPYUGXCWHEH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)O)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



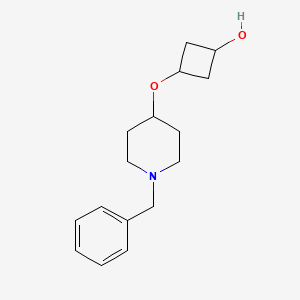
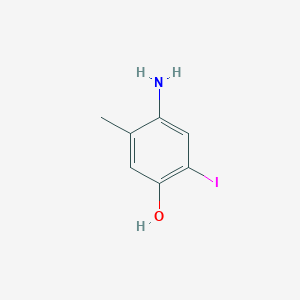
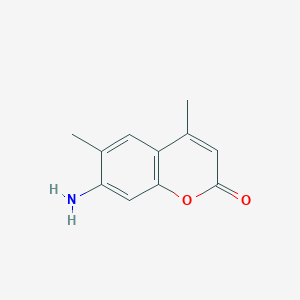
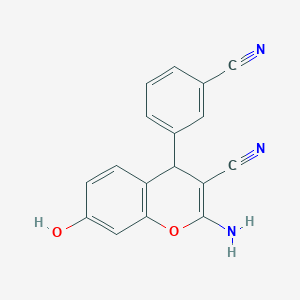
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)


![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
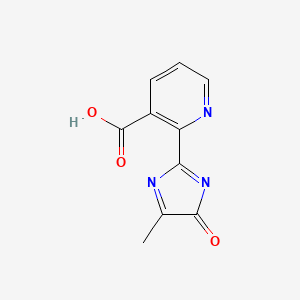
![tert-butyl N-[5-[(3aS,4S,6aR)-2-oxo-3-trityl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl]-N-[(2S)-4,5-diamino-3-oxo-1-sulfanylpentan-2-yl]carbamate](/img/structure/B12832851.png)
![N-phenylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B12832852.png)
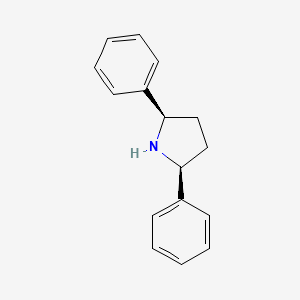
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
